molecular formula C3H10N2O2S B1268120 N-(2-Aminoethyl)methanesulfonamide CAS No. 83019-89-0

N-(2-Aminoethyl)methanesulfonamide

Cat. No. B1268120
CAS RN: 83019-89-0
M. Wt: 138.19 g/mol
InChI Key: GCDZDXVTDCMNMN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)methanesulfonamide is a chemical compound used in various chemical reactions and studies. Although the specific compound this compound is not directly reported, similar compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide and derivatives have been extensively studied in terms of their chemical and physical properties. These compounds play a crucial role in organic and medicinal chemistry due to their unique functional groups and reactivity patterns (Gowda, Foro, & Fuess, 2007).

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves various chemical reactions, including electrophilic substitution and cross-coupling reactions. For example, efficient synthesis methods using aminosulfonic acids and ultrasound irradiation have been developed for bis(indolyl)methanes, highlighting innovative approaches to synthesizing sulfonamide derivatives (Ji-tai Li et al., 2006).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals distinct conformational features. These compounds typically exhibit a specific orientation of the N—H bond and substituents, affecting their reactivity and interaction with other molecules (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides participate in a variety of chemical reactions, including N-arylation and aminohydroxylation. These reactions are crucial for synthesizing various organic compounds and have implications in drug development and materials science. The chemical properties of methanesulfonamides are influenced by their sulfonamide group, which impacts their reactivity and interaction with different chemical agents (Rosen et al., 2011).

Scientific Research Applications

Nuclear Quadrupole Resonance Studies

N-(2-Aminoethyl)methanesulfonamide's derivatives, such as methanesulfonamide, have been studied for their nuclear quadrupole resonances. The research conducted by Negita et al. (1979) explored the resonance frequency and spin-lattice relaxation time in methanesulfonamide, indicating its potential use in understanding molecular motions at various temperatures (Negita et al., 1979).

Chemoselective N-Acylation

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide, showcasing its use in chemoselective N-acylation. This indicates its role in enhancing chemical selectivity in organic synthesis (Kondo et al., 2000).

Inhibition of Methionine Aminopeptidase

Methanesulfonamide derivatives have been identified as potent inhibitors of methionine aminopeptidase, an enzyme vital in protein synthesis. Huang et al. (2006) discovered that quinolinyl sulfonamides, derived from methanesulfonamide, show different inhibitory potencies on various metal forms of the enzyme, suggesting their potential in enzyme inhibition research (Huang et al., 2006).

Pd-Catalyzed N-Arylation

Rosen et al. (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This research highlights its application in the synthesis of complex organic molecules, avoiding genotoxic impurities (Rosen et al., 2011).

Safety and Hazards

For safe handling of “N-(2-Aminoethyl)methanesulfonamide”, it’s recommended to handle it in a well-ventilated place and avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-(2-aminoethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDZDXVTDCMNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336442
Record name N-(2-Aminoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83019-89-0
Record name N-(2-Aminoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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